molecular formula C20H32N2O10 B2393731 exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate CAS No. 1523530-64-4

exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate

Cat. No.: B2393731
CAS No.: 1523530-64-4
M. Wt: 460.48
InChI Key: CAJQDXJNPIRJSX-KYLBKNEGSA-N
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Description

exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system. The presence of these heteroatoms imparts unique chemical properties, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is often carried out under controlled conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. The compound is then purified through techniques like crystallization or chromatography to obtain the hemioxalate salt form.

Chemical Reactions Analysis

Types of Reactions

exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural substrates. It may also serve as a probe in biochemical assays.

Medicine

Medically, this compound has potential applications in the development of new pharmaceuticals. Its unique structure can be exploited to design drugs with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but may differ in the functional groups attached to the ring system.

    Oxabicyclo compounds: Compounds with an oxygen atom in the bicyclic ring, similar to exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate.

    Azabicyclo compounds: Compounds with a nitrogen atom in the bicyclic ring, providing similar reactivity and properties.

Uniqueness

The uniqueness of this compound lies in its combined oxygen and nitrogen atoms within the bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H15NO3.C2H2O4/c2*11-9(12)3-6-1-7-4-13-5-8(2-6)10-7;3-1(4)2(5)6/h2*6-8,10H,1-5H2,(H,11,12);(H,3,4)(H,5,6)/t2*6?,7-,8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJQDXJNPIRJSX-VUYDLAGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2COCC1N2)CC(=O)O.C1C(CC2COCC1N2)CC(=O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@@H](N2)CC1CC(=O)O.C1[C@@H]2COC[C@@H](N2)CC1CC(=O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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